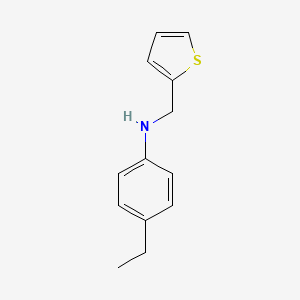

4-ethyl-N-(thiophen-2-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethyl-N-(thiophen-2-ylmethyl)aniline is a chemical compound with the molecular formula C13H15NS .

Synthesis Analysis

The synthesis of anilines, such as 4-ethyl-N-(thiophen-2-ylmethyl)aniline, can involve various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis

The molecular weight of 4-ethyl-N-(thiophen-2-ylmethyl)aniline is 217.33 . The molecular formula is C13H15NS .Scientific Research Applications

- Thiophene Derivatives : The compound belongs to the thiophene family, which is essential in organic synthesis. Researchers utilize thiophene derivatives for their diverse biological effects and potential as biologically active compounds .

- Drug Development : Thiophene-based molecules exhibit pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. Notable examples include suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic and sodium channel blocker) .

- Organic Semiconductors : Thiophene derivatives contribute to the development of organic semiconductors. They find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Corrosion Inhibitors : Thiophene derivatives are used in industrial chemistry as corrosion inhibitors .

- N-(thiophen-2-yl) nicotinamide derivatives : These compounds, designed by splicing nicotinic acid and thiophene, exhibit fungicidal activity. Their synthesis involves modification of natural products and active substructure splicing .

- Antioxidant Properties : Some newly synthesized 3-substituted thiophene 2-carboxamides demonstrate antioxidant activity .

- Antibacterial Effects : Research has explored the antibacterial activity of thiophene derivatives against various bacterial strains .

Organic Synthesis and Medicinal Chemistry

Material Science and Electronics

Fungicidal and Antibacterial Activity

Mechanism of Action

Target of Action

Thiophene-based analogs, which include 4-ethyl-n-(thiophen-2-ylmethyl)aniline, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, depending on the specific derivative and its functional groups .

Mode of Action

Other thiophene-based compounds have been found to interact with their targets in various ways, such as binding to receptors, inhibiting enzymes, or modulating ion channels . The specific mode of action would depend on the compound’s structure and the nature of its target .

Biochemical Pathways

Thiophene-based compounds have been found to affect a variety of biochemical pathways, depending on their specific targets . For example, some thiophene-based compounds have been found to have anti-inflammatory effects, suggesting they may affect pathways related to inflammation .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiophene-based compounds have been found to have a variety of effects, such as anti-inflammatory, antimicrobial, and anticancer effects, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .

properties

IUPAC Name |

4-ethyl-N-(thiophen-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h3-9,14H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIOQTYQILQHMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(thiophen-2-ylmethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2404038.png)

![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404042.png)

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404046.png)

![2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2404048.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2404051.png)

![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2404054.png)

![{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine](/img/structure/B2404058.png)

![5-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2404059.png)